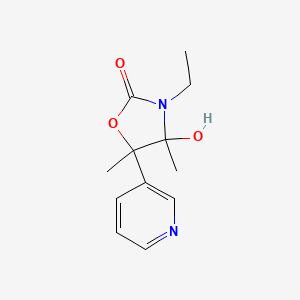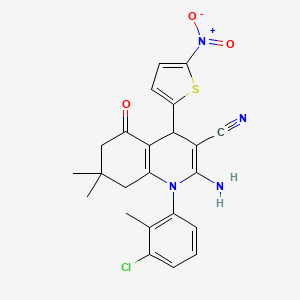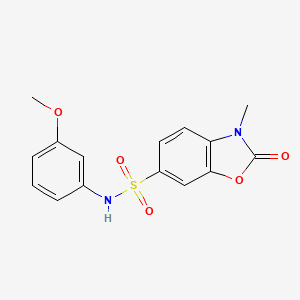![molecular formula C20H15N5O3 B4328724 2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328724.png)
2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile
Vue d'ensemble
Description
2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
The exact mechanism of action of 2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile is not fully understood. However, it is believed to exert its effects through various pathways, including:
1. Inhibition of DNA synthesis: The compound has been found to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
2. Inhibition of protein synthesis: The compound has also been found to inhibit protein synthesis in cancer cells, leading to cell death.
3. Antioxidant activity: The compound has been found to exhibit potent antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile has been found to exhibit a range of biochemical and physiological effects, including:
1. Induction of apoptosis: The compound has been shown to induce apoptosis in cancer cells, leading to cell death.
2. Inhibition of cell proliferation: The compound has also been found to inhibit cell proliferation in cancer cells, leading to cell cycle arrest.
3. Antimicrobial activity: The compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile in lab experiments include its potent anticancer, antimicrobial, and neuroprotective activities. However, the compound also has some limitations, including:
1. Toxicity: The compound has been found to exhibit some toxicity, which may limit its use in certain applications.
2. Solubility: The compound has limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile, including:
1. Development of new anticancer agents: The compound has shown promising anticancer activity, and further research could lead to the development of new anticancer agents based on its structure.
2. Development of new antimicrobial agents: The compound has also shown promising antimicrobial activity, and further research could lead to the development of new antimicrobial agents based on its structure.
3. Neuroprotective research: The compound has shown neuroprotective activity, and further research could lead to the development of new drugs for the treatment of neurodegenerative diseases.
4. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological pathways.
In conclusion, 2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile is a promising compound that has shown potent anticancer, antimicrobial, and neuroprotective activities. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. Some of the potential applications of this compound include:
1. Anticancer research: 2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for use in cancer therapy.
2. Antimicrobial research: The compound has also been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of these microorganisms, making it a potential candidate for use in the development of new antimicrobial agents.
3. Neuroprotective research: 2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile has been found to exhibit neuroprotective activity in various in vitro and in vivo models. It has been shown to protect neurons from oxidative stress and apoptosis, making it a potential candidate for use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-morpholin-4-yl-3-nitrobenzimidazolo[1,2-a]quinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c21-12-14-9-13-10-19(25(26)27)18(23-5-7-28-8-6-23)11-17(13)24-16-4-2-1-3-15(16)22-20(14)24/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBFNHIJODBMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C=C(C4=NC5=CC=CC=C5N4C3=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B4328642.png)

![10-benzyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328652.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4328663.png)

![2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-nitro-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4328674.png)
![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4328678.png)

![ethyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328686.png)
![4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4328697.png)
![methyl 2-benzyl-7-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B4328707.png)
![ethyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4328709.png)
![N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide](/img/structure/B4328720.png)
![methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4328734.png)